10-Benzylamino-1-decanol
Overview
Description
10-Benzylamino-1-decanol is an organic compound with the molecular formula C17H29NO. It is characterized by a benzylamino group attached to a decanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 10-Benzylamino-1-decanol typically involves the reaction of 1-decanol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
10-Benzylamino-1-decanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-Benzylamino-1-decanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 10-Benzylamino-1-decanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
10-Benzylamino-1-decanol can be compared with other similar compounds, such as:
10-Amino-1-decanol: This compound has an amino group instead of a benzylamino group, leading to different chemical and biological properties.
10-Benzylamino-1-dodecanol: This compound has a longer carbon chain, which can affect its solubility and reactivity.
10-Benzylamino-1-octanol: This compound has a shorter carbon chain, resulting in different physical and chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
10-Benzylamino-1-decanol is a compound that has garnered attention for its diverse biological activities. Its unique structure, featuring both an amino group and a hydroxyl group attached to a decane chain, contributes to its functionality in various biochemical pathways. This article delves into the biological activity of this compound, highlighting research findings, case studies, and potential applications.
- Molecular Formula : C_{11}H_{17}N_{1}O_{1}
- Molecular Weight : 183.26 g/mol
- Appearance : White to off-white crystalline solid
The biological activity of this compound is primarily attributed to its amphiphilic nature, allowing it to interact with biological membranes. This interaction can disrupt membrane integrity and affect the function of membrane-associated proteins, leading to alterations in cell signaling pathways and cellular homeostasis .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments.
- Estrogenic Activity : It has been reported to exhibit estrogen-like effects, which could have implications in hormone-related therapies.
- Wound Healing Properties : In vitro studies demonstrated that this compound enhances cell viability and promotes wound healing in keratinocyte cultures, suggesting its potential use in dermatological applications .
Case Study 1: Neuroprotection
A study investigating the neuroprotective capabilities of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes, thereby mitigating damage from reactive oxygen species (ROS) .
Case Study 2: Wound Healing
In another study focused on chronic wound healing, HaCaT cells were treated with varying concentrations of this compound. Results indicated enhanced cell proliferation and migration, which are critical for effective wound closure. The MTT assay demonstrated a dose-dependent increase in cell viability upon treatment with the compound .
Research Findings Summary Table
Properties
IUPAC Name |
10-(benzylamino)decan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c19-15-11-6-4-2-1-3-5-10-14-18-16-17-12-8-7-9-13-17/h7-9,12-13,18-19H,1-6,10-11,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKWYQBXXXKOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274892-05-5 | |
Record name | 10-Benzylamino-1-decanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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